

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Iridodial

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Compound of Interest

Compound Name: (+)-Iridodial

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Introduction

(+)-Iridodial is a naturally occurring iridoid monoterpenoid that serves as a crucial biosynthetic precursor to a wide array of biologically active compounds, including numerous iridoid glycosides and alkaloids. Its cyclopentanopyran skeleton is a key structural feature that defines this class of natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(+)-Iridodial**, detailed experimental protocols for its analysis, and insights into its biological significance.

Physical and Chemical Properties

While specific experimental data for the physical properties of **(+)-Iridodial** are not extensively reported in publicly available literature, general characteristics of iridoids suggest it is likely a crystalline solid at room temperature. Iridoids are typically soluble in polar organic solvents such as ethanol, methanol, and acetone.^{[1][2]}

Table 1: Physical and Chemical Properties of (+)-Iridodial

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₂	[3]
Molecular Weight	168.23 g/mol	[3]
Appearance	Likely a crystalline solid	General iridoid properties[1][2]
Solubility	Soluble in polar organic solvents (e.g., ethanol, methanol)	General iridoid properties[1][2]
Melting Point	Not reported	
Boiling Point	Not reported	
Specific Optical Rotation ([α] _D)	Not reported	

Spectroscopic Data

Detailed spectroscopic data for **(+)-Iridodial** is scarce in the literature. However, general spectral characteristics of iridoids can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum of an iridoid similar to **(+)-Iridodial** would be expected to show characteristic signals for olefinic protons, methines, oxymethines, and methyl groups. For instance, a related iridoid showed signals for an oxymethylene group at δH 4.69 and 4.81 ppm, and olefinic protons at δH 7.32 and 5.75 ppm.[4]
- ¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to carbonyl groups, olefinic carbons, and various sp³ hybridized carbons of the cyclopentanopyran ring system.[4]

Infrared (IR) Spectroscopy: The IR spectrum of an iridoid aldehyde like **(+)-Iridodial** would be expected to exhibit characteristic absorption bands for hydroxyl, carbonyl, and olefinic groups. A similar iridoid displayed IR absorption bands at 3406 cm⁻¹ (O-H stretch), 1733 cm⁻¹ (C=O stretch), and 1658 and 1634 cm⁻¹ (C=C stretch).[4]

Mass Spectrometry (MS): Mass spectrometry of iridoids often involves electrospray ionization (ESI) and collision-induced dissociation (CID) for structural elucidation.^[5] Fragmentation patterns typically involve glycosidic cleavage (if a sugar moiety is present) and cleavages of the iridoid skeleton.^[5]

Experimental Protocols

Detailed experimental protocols for the isolation or total synthesis of **(+)-Iridodial** are not readily available in single, comprehensive sources. However, general methods for the isolation of iridoids and the asymmetric synthesis of related compounds can be adapted.

Isolation of Iridoids from Natural Sources (General Protocol)

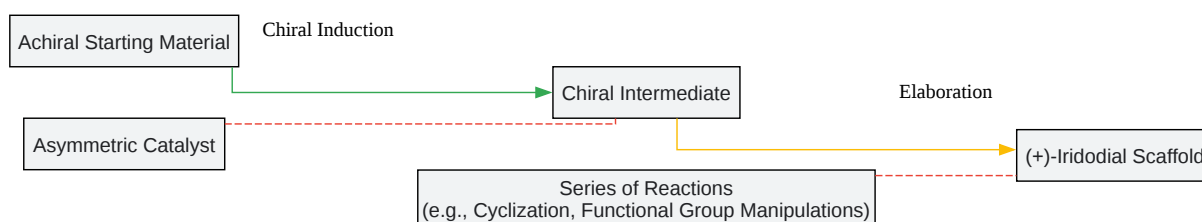
This protocol outlines a general procedure for the extraction and isolation of iridoids from plant material, which can be adapted for the isolation of **(+)-Iridodial** from sources like *Iridomyrmex* ants, where it is a defensive compound.^[6]

- **Extraction:** The air-dried and powdered biological material is extracted with a polar solvent such as methanol or ethanol.
- **Fractionation:** The crude extract is then partitioned between different solvents of varying polarity, such as water and ethyl acetate, to separate compounds based on their polarity.
- **Chromatography:** The iridoid-containing fraction is subjected to various chromatographic techniques for purification. This may include:
 - **Column Chromatography:** Using silica gel or reversed-phase C18 as the stationary phase.
 - **High-Performance Liquid Chromatography (HPLC):** For final purification of the target compound.

Asymmetric Synthesis of Iridoid Scaffolds (Conceptual Workflow)

The total synthesis of complex iridoids often involves asymmetric strategies to control the stereochemistry of the final product. While a specific protocol for **(+)-Iridodial** is not detailed,

the general approach can be illustrated.[1]

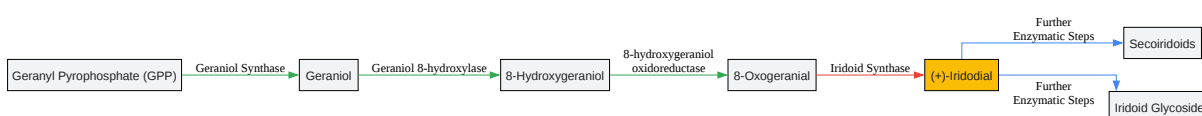


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Conceptual workflow for the asymmetric synthesis of an iridoid scaffold.

Biosynthesis and Biological Significance

(+)-Iridodial is a key intermediate in the biosynthesis of iridoids. The pathway begins with geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions to form the characteristic cyclopentanopyran ring structure of iridoids.



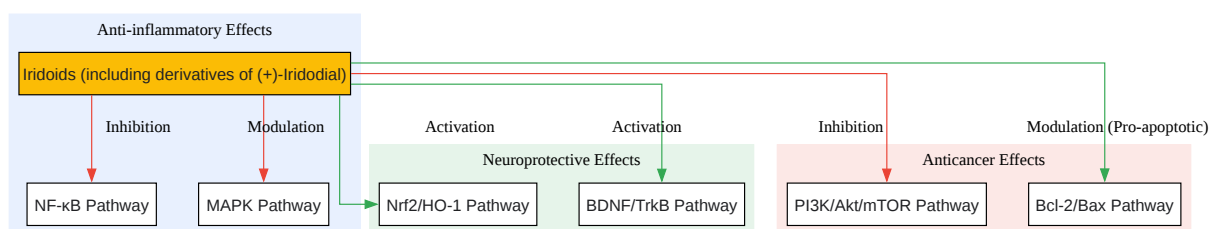
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Simplified biosynthetic pathway of iridoids highlighting the central role of **(+)-Iridodial**.

Biological Activities

Iridoids as a class exhibit a broad spectrum of biological activities, and while specific studies on **(+)-Iridodial** are limited, it is plausible that it shares some of these properties or serves as a precursor to compounds with these activities.

- **Anti-inflammatory Activity:** Many iridoids have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF- κ B and MAPK.[2][7][8]
- **Neuroprotective Effects:** Several iridoids have shown neuroprotective properties in various in vitro and in vivo models, potentially through the activation of pathways like the Nrf2/HO-1 and BDNF/TrkB signaling cascades.[3][9][10][11]
- **Anticancer Activity:** Certain iridoids have been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting pathways such as the PI3K/Akt/mTOR and Bcl-2/Bax pathways.[12][13][14][15][16][17]



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Overview of major signaling pathways modulated by iridoids.

Conclusion

(+)-Iridodial is a pivotal molecule in the realm of natural product chemistry. While specific, experimentally determined physical and comprehensive spectroscopic data for this compound remain elusive in readily accessible literature, its central role in the biosynthesis of a vast and pharmacologically significant class of compounds is well-established. Further research dedicated to the detailed characterization of **(+)-Iridodial**, including its isolation, synthesis, and specific biological activities, would be invaluable for the fields of drug discovery and chemical biology. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.

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